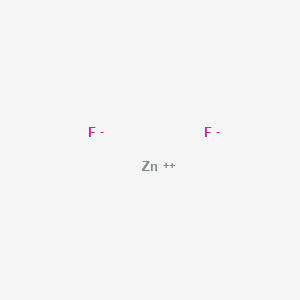ZINC FLUORIDE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Material Science and Engineering
- Fluoride Solid-State Electrolytes: ZnF₂ is being explored as a potential component of solid-state electrolytes for next-generation lithium-ion batteries. These electrolytes offer several advantages over traditional liquid electrolytes, such as improved safety and performance. Studies have shown that ZnF₂ exhibits good ionic conductivity and can be combined with other materials to create stable and efficient electrolytes. [Source: Exploring the Influence of ZnF2 on Zinc-Tellurite Glass: Unveiling Changes in OH Content, Structure, and Optical Properties()]
- Zinc-Ion Batteries: ZnF₂ is also being investigated as a potential cathode material for zinc-ion batteries. These batteries hold promise for high energy density and long cycle life. Research suggests that ZnF₂ can undergo reversible conversion reactions during charge and discharge cycles, making it a viable candidate for this application. [Source: Fluorinated Interface Engineering toward Controllable Zinc Deposition and Rapid Cation Migration of Aqueous Zn-Ion Batteries()]
Biomedical Research
- Antibacterial Properties: Studies have shown that ZnF₂ exhibits antibacterial activity against various oral bacteria, including Streptococcus mutans, a bacterium associated with dental caries. The combination of ZnF₂ with fluoride has been shown to be particularly effective in inhibiting bacterial growth and biofilm formation. [Source: Interactions of zinc with fluoride on growth, glycolysis and survival of Streptococcus mutans GS-5()]
- Fluoride Interaction and Metabolism: Research is also exploring the interaction between ZnF₂ and fluoride metabolism in the body. Studies suggest that ZnF₂ may have the potential to reduce the absorption of fluoride from the digestive tract, potentially mitigating the risk of excessive fluoride intake. [Source: Interaction between fluorine and zinc after long-term oral administration into the digestive system of rats()]
Zinc fluoride exists in two primary forms: the anhydrous form and the tetrahydrate (ZnF₂·4H₂O). The anhydrous form is a white hygroscopic solid with a high melting point of approximately 872°C and a boiling point of 1500°C. It crystallizes in a rutile structure characterized by octahedral coordination of zinc ions and trigonal planar coordination of fluoride ions, indicating significant ionic character in its bonding . The tetrahydrate form has a rhombohedral crystal structure and is less dense than the anhydrous form, with a density of about 2.30 g/cm³ .
Zinc fluoride is known for its low solubility in water (approximately 5.2 mg/L) but demonstrates higher solubility in aqueous ammonia and certain acids . It is classified as toxic and can cause severe chemical burns upon contact with skin or eyes due to the presence of hydrofluoric acid in some solutions .
- Formation Reactions:
- The reaction of zinc metal with fluorine gas produces zinc fluoride:
- Hydrofluoric acid reacts with zinc to yield hydrogen gas and zinc fluoride:
- The reaction of zinc metal with fluorine gas produces zinc fluoride:
- Hydrolysis:
- Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride:
- Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride:
- Reactions with Bases:
- When treated with sodium hydroxide, zinc fluoride forms flocculant precipitates of basic zinc fluorides:
- When treated with sodium hydroxide, zinc fluoride forms flocculant precipitates of basic zinc fluorides:
Zinc fluoride can be synthesized through several methods:
- Direct Reaction: Reacting zinc metal with fluorine gas.
- Hydrofluoric Acid Reaction: Treating zinc oxide or zinc carbonate with hydrofluoric acid yields zinc fluoride and water or carbon dioxide.
- Precipitation: Mixing solutions of zinc salts with fluoride salts can precipitate zinc fluoride.
The tetrahydrate form can be obtained by controlled crystallization from aqueous solutions .
Zinc fluoride has a wide range of applications across various industries:
- Ceramics and Glass: Used as an additive in ceramic glazes and glasses to enhance properties such as refractive index.
- Electroplating: Employed as an additive in galvanizing baths for steel.
- Fluorination Agent: Acts as a fluorinating agent in organic syntheses.
- Welding Flux: Utilized as a flux for welding and soldering operations.
- Dental Products: Incorporated into dental care formulations to help prevent enamel erosion .
Zinc fluoride has been studied for its interactions with various chemicals. It reacts vigorously with potassium and can fluorinate organic compounds. Solutions containing soluble fluorides are known to be corrosive to living tissues and glass due to their reactivity with calcium, magnesium, or silicon ions .
Similar Compounds: Comparison
Several compounds are chemically similar to zinc fluoride. Below is a comparison highlighting their unique characteristics:
| Compound | Chemical Formula | Solubility in Water | Unique Properties |
|---|---|---|---|
| Zinc Chloride | ZnCl₂ | Soluble | Highly soluble; hygroscopic |
| Zinc Bromide | ZnBr₂ | Soluble | Used in pharmaceuticals; hygroscopic |
| Zinc Iodide | ZnI₂ | Soluble | Used in radiology; high reactivity |
| Calcium Fluoride | CaF₂ | Sparingly soluble | Naturally occurring mineral; low toxicity |
| Magnesium Fluoride | MgF₂ | Sparingly soluble | Used as a flux; low toxicity |
Zinc fluoride stands out due to its low solubility compared to other zinc halides and its specific applications in dental health and ceramics .








